1,1,1-Trifluoro-2-nitroethane

Catalog No.
S776169
CAS No.
819-07-8
M.F
C2H2F3NO2
M. Wt
129.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-nitroethane

CAS Number

819-07-8

Product Name

1,1,1-Trifluoro-2-nitroethane

IUPAC Name

1,1,1-trifluoro-2-nitroethane

Molecular Formula

C2H2F3NO2

Molecular Weight

129.04 g/mol

InChI

InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2

InChI Key

JIKDQMLRRHUBKY-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C(C(F)(F)F)[N+](=O)[O-]
  • Organic synthesis

    The combination of a nitro group (NO2) and trifluoromethyl group (CF3) in 1,1,1-Trifluoro-2-nitroethane suggests potential applications as a reactant in organic synthesis. The nitro group can act as a withdrawing group, influencing the reactivity of other parts of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, making it useful for stabilizing carbanions or introducing lipophilicity (fat-loving properties) to a molecule .

  • Solvent Studies

    The presence of fluorine atoms and a nitro group suggests that 1,1,1-Trifluoro-2-nitroethane might possess interesting solvent properties. Fluorine atoms can participate in hydrogen bonding, potentially leading to unique solvation behavior for polar and non-polar compounds .

  • Theoretical Studies

    The presence of multiple functional groups makes 1,1,1-Trifluoro-2-nitroethane an interesting candidate for computational studies. Researchers might use computational modeling to explore the molecule's structure, reactivity, and potential applications in various fields.

1,1,1-Trifluoro-2-nitroethane is a fluorinated organic compound with the chemical formula C2H2F3NO2\text{C}_2\text{H}_2\text{F}_3\text{NO}_2 and a molecular weight of approximately 129.0380 g/mol. This compound features a trifluoromethyl group and a nitro group attached to an ethane backbone, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its colorless liquid state at room temperature and has a boiling point of around 369 K .

Due to the lack of specific research on 1,1,1-Trifluoro-2-nitroethane, potential safety hazards can only be hypothesized based on its functional groups:

  • Toxicity: The nitro group suggests potential toxicity, and the fluorine atoms might raise concerns about bioaccumulation.
  • Flammability: The presence of the nitro group might make the compound flammable.
  • Reactivity: The compound could be reactive with strong acids or bases, potentially leading to decomposition and release of hazardous gases.

  • Oxidation: The compound can be oxidized to yield corresponding nitro compounds, which may have different biological activities or applications.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions due to the presence of the nitro group, making it a versatile intermediate in organic synthesis .
  • Dehalogenation: Under certain conditions, dehalogenation reactions can occur, leading to the formation of less fluorinated derivatives.

The synthesis of 1,1,1-trifluoro-2-nitroethane can be achieved through various methods:

  • Nitration of Trifluoroethane: One common method involves the nitration of trifluoroethane using nitric acid under controlled conditions. This process typically requires careful temperature management to avoid side reactions .
  • Fluorination Reactions: Another approach includes fluorination reactions where ethyl nitroacetate is treated with fluorinating agents to introduce the trifluoromethyl group .
  • Rearrangement Reactions: Some synthetic routes may also involve rearrangement reactions that convert simpler precursors into 1,1,1-trifluoro-2-nitroethane through multi-step processes.

1,1,1-Trifluoro-2-nitroethane has several potential applications:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals due to its unique functional groups.
  • Agrochemicals: The compound may be utilized in the development of agrochemicals that require specific reactivity patterns for pest control.
  • Solvents and Reagents: Its properties make it suitable for use as a solvent or reagent in organic synthesis .

Research into the interaction of 1,1,1-trifluoro-2-nitroethane with biological molecules is still emerging. Initial studies suggest that its trifluoromethyl and nitro groups could influence binding affinity and specificity towards various enzymes or receptors. Further investigations are needed to elucidate these interactions fully and determine their implications for drug design and therapeutic applications .

Several compounds share structural similarities with 1,1,1-trifluoro-2-nitroethane. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey FeaturesUnique Aspects
NitroethaneC2H5NO2\text{C}_2\text{H}_5\text{NO}_2Simple nitro compoundLacks fluorination
2-NitropropaneC3H7NO2\text{C}_3\text{H}_7\text{NO}_2Contains a propyl groupLarger carbon chain
1,1-Difluoro-2-nitroethaneC2H3F2NO2\text{C}_2\text{H}_3\text{F}_2\text{NO}_2Contains two fluorine atomsLess fluorinated than 1,1,1-trifluoro

The presence of three fluorine atoms in 1,1,1-trifluoro-2-nitroethane significantly alters its physical and chemical properties compared to these similar compounds. This unique trifluoromethyl group enhances its reactivity and stability in various applications.

Spectroscopic Analysis

The spectroscopic characterization of 1,1,1-trifluoro-2-nitroethane provides essential insights into its molecular structure and bonding characteristics. This section presents detailed spectroscopic data obtained through various analytical techniques.

Infrared Spectral Signatures

The infrared spectrum of 1,1,1-trifluoro-2-nitroethane exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features include the strong nitro group stretches and the distinctive trifluoromethyl group absorptions [1] [2] [3].

The nitro group demonstrates its characteristic absorption pattern with an asymmetric stretch appearing at 1560-1540 cm⁻¹ as a very strong absorption, while the symmetric stretch occurs at 1350-1330 cm⁻¹ with strong intensity [1] [3]. These frequencies are consistent with the general behavior of nitro compounds where the NO₂ group exhibits dual stretching modes due to its asymmetric geometry.

The trifluoromethyl group contributes significantly to the infrared spectrum with multiple strong absorptions. The CF₃ asymmetric stretch appears as a very strong band at 1240-1160 cm⁻¹, while the symmetric stretch occurs at 1160-1100 cm⁻¹ [4] [5]. These frequencies align with the characteristic range for trifluoromethyl groups, which typically exhibit intense absorptions due to the high electronegativity of fluorine atoms.

The methylene group (CH₂) displays typical C-H stretching absorptions at 3000-2960 cm⁻¹ for the asymmetric stretch and 2960-2920 cm⁻¹ for the symmetric stretch [2] [3]. The CH₂ deformation mode appears at 1470-1440 cm⁻¹ as a medium-intensity band.

Additional spectral features include the C-NO₂ stretch at 800-750 cm⁻¹, the C-CF₃ stretch at 1100-1000 cm⁻¹, and the NO₂ scissoring mode at 860-800 cm⁻¹ [1] [2]. The lower frequency region (below 750 cm⁻¹) contains various deformation modes including CF₃ rocking and skeletal vibrations.

Nuclear Magnetic Resonance Profiling

The nuclear magnetic resonance spectroscopy of 1,1,1-trifluoro-2-nitroethane provides detailed information about the molecular structure and electronic environment of different nuclei.

¹H Nuclear Magnetic Resonance: The proton spectrum exhibits a characteristic triplet pattern for the methylene protons (CH₂) at 4.5-5.0 ppm with a coupling constant of approximately 9 Hz [6] [7]. This downfield shift reflects the deshielding effect of both the electron-withdrawing nitro group and the trifluoromethyl group. The triplet multiplicity arises from coupling with the three equivalent fluorine atoms of the adjacent CF₃ group.

¹³C Nuclear Magnetic Resonance: The carbon spectrum shows two distinct resonances corresponding to the two carbon environments in the molecule [8] [9]. The methylene carbon (CH₂) appears at 75-80 ppm as a singlet, while the trifluoromethyl carbon (CF₃) exhibits a characteristic quartet at 118-125 ppm due to coupling with the three fluorine atoms. The quartet multiplicity and chemical shift position are diagnostic of the CF₃ group.

¹⁹F Nuclear Magnetic Resonance: The fluorine spectrum displays a single resonance at -75 to -80 ppm, appearing as a singlet [6] [10]. This chemical shift falls within the typical range for trifluoromethyl groups attached to electron-withdrawing substituents. The singlet multiplicity indicates rapid rotation about the C-CF₃ bond at room temperature, averaging out any coupling patterns.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 1,1,1-trifluoro-2-nitroethane follows typical patterns observed for nitro compounds and fluorinated organic molecules [11] [12] [13].

The molecular ion peak (M⁺) at m/z 129 is typically weak or absent, consistent with the general instability of molecular ions in compounds containing electron-withdrawing groups such as nitro and trifluoromethyl substituents [11] [13].

The base peak or one of the most intense peaks corresponds to the loss of the nitro group (M-NO₂) appearing at m/z 83 [11] [13]. This fragmentation pathway is characteristic of nitro compounds where the NO₂ group is readily eliminated as a neutral species.

The trifluoromethyl cation (CF₃⁺) at m/z 69 represents another significant fragment, appearing as a strong peak in the spectrum [11]. This fragment is characteristic of trifluoromethyl-containing compounds and provides diagnostic information for structural identification.

Additional fragmentation includes the formation of NO₂⁺ (m/z 46) and NO⁺ (m/z 30) ions, which are typical fragments observed in nitro compound mass spectra [11] [13]. The loss of both NO₂ and CF₂ groups results in a moderate-intensity peak at m/z 79 (M-NO₂-CF₂).

Thermodynamic Properties

The thermodynamic characterization of 1,1,1-trifluoro-2-nitroethane encompasses various properties related to its phase behavior and stability under different conditions.

Phase Behavior and Vapor Pressure Relationships

The compound exists as a colorless liquid at room temperature with a reported boiling point of 369 K (96°C) [14] . This relatively moderate boiling point reflects the balance between intermolecular forces and molecular size.

The vapor pressure behavior follows typical patterns for organic compounds of similar molecular weight, though specific vapor pressure data at various temperatures are not available in the current literature [14]. The compound's volatility characteristics are influenced by the presence of both the polar nitro group and the hydrophobic trifluoromethyl group.

Phase transition data, including melting point and critical properties, have not been extensively reported in the literature. The liquid state stability at ambient conditions suggests moderate intermolecular interactions, likely dominated by dipole-dipole forces arising from the nitro group.

Enthalpic and Entropic Contributions to Stability

Comprehensive thermodynamic data for 1,1,1-trifluoro-2-nitroethane, including enthalpy of formation, entropy values, and heat capacity measurements, are not readily available in the current literature [16] [17] [18]. This represents a significant gap in the thermodynamic characterization of this compound.

The molecular stability is influenced by several factors including the electron-withdrawing effects of both the nitro and trifluoromethyl groups, which stabilize the molecule through electronic effects . The trifluoromethyl group contributes to stability through its strong C-F bonds and the inductive withdrawal of electron density.

Entropy considerations include the rotational freedom of the trifluoromethyl group and the overall molecular flexibility, though quantitative entropy values have not been experimentally determined. The compound's thermodynamic behavior would be expected to reflect contributions from both vibrational and rotational modes.

Crystallographic and Molecular Conformation Studies

Crystallographic data for 1,1,1-trifluoro-2-nitroethane are not available in the current literature, representing a significant limitation in the structural characterization of this compound [19] [20] [21]. The absence of crystal structure data prevents detailed analysis of intermolecular interactions and solid-state packing arrangements.

Based on molecular modeling and comparison with similar compounds, the molecular conformation is expected to adopt a gauche arrangement around the C-C bond, minimizing steric interactions between the bulky trifluoromethyl and nitro groups [19] [22]. The C-N bond length is anticipated to be in the range of 1.47-1.52 Å, consistent with typical C-NO₂ bond distances.

The trifluoromethyl group is expected to exhibit typical C-F bond lengths of 1.32-1.36 Å with F-C-F angles of approximately 106-110°, reflecting the tetrahedral geometry around the carbon atom [19] [21]. The nitro group would display characteristic N-O bond lengths and O-N-O angles of 125-130°.

Intermolecular interactions in the solid state would likely involve dipole-dipole interactions between nitro groups and weak van der Waals forces between trifluoromethyl groups. The absence of hydrogen bonding donors limits the types of intermolecular interactions available for crystal packing.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

1,1,1-trifluoro-2-nitroethane

Dates

Last modified: 08-15-2023

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